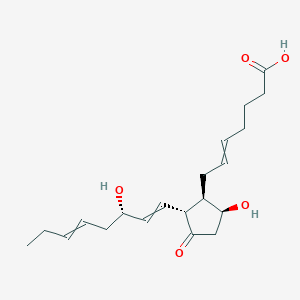

Pgd3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/t15-,16+,17+,18-/m0/s1 |

InChI Key |

ANOICLBSJIMQTA-MLHJIOFPSA-N |

Isomeric SMILES |

CCC=CC[C@@H](C=C[C@@H]1[C@H]([C@H](CC1=O)O)CC=CCCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |

Synonyms |

PGD3 prostaglandin D3 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanisms of Primary Graft Dysfunction Grade 3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Primary Graft Dysfunction (PGD) is a severe form of acute lung injury that manifests within the first 72 hours following lung transplantation, representing a major cause of early morbidity and mortality.[1][2][3] Grade 3 PGD, the most severe form, is characterized by profound hypoxemia and diffuse alveolar infiltrates.[1][2] This technical guide provides a comprehensive overview of the core underlying mechanisms of PGD grade 3, with a focus on the intricate interplay of ischemia-reperfusion injury, innate and adaptive immunity, and endothelial dysfunction. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and the development of targeted therapeutic strategies.

Introduction

Lung transplantation remains the definitive treatment for end-stage lung disease, but its success is often hampered by the development of Primary Graft Dysfunction (PGD). PGD is a multifactorial syndrome that encompasses a spectrum of lung injury, with grade 3 being the most severe and associated with the poorest outcomes.[1][3][4] The incidence of any grade of PGD can be as high as 80% in the first 72 hours after reperfusion, with severe PGD (grade 3) occurring in 16-32% of cases.[5] Understanding the fundamental mechanisms driving PGD grade 3 is paramount for the development of effective preventative and therapeutic interventions. This guide delves into the cellular and molecular cascades that culminate in severe graft injury.

Pathophysiology of PGD Grade 3

The pathophysiology of PGD grade 3 is a complex and multifaceted process, primarily initiated by ischemia-reperfusion injury (IRI).[2][3][6] This initial insult triggers a cascade of inflammatory events, endothelial and epithelial damage, and activation of both innate and adaptive immune responses, leading to diffuse alveolar damage.[1][2][7]

Ischemia-Reperfusion Injury (IRI)

The unavoidable period of ischemia during organ procurement and transport, followed by reperfusion in the recipient, is the central inciting event in PGD.[6][8] IRI leads to the generation of reactive oxygen species (ROS), depletion of cellular ATP, and the release of damage-associated molecular patterns (DAMPs).[9]

Innate Immune Activation

The innate immune system plays a critical role in the early pathogenesis of PGD.[10] DAMPs, such as high mobility group box 1 (HMGB1), released from injured cells, activate resident alveolar macrophages and endothelial cells via Toll-like receptors (TLRs), particularly TLR4.[7][10] This activation triggers the release of pro-inflammatory cytokines and chemokines, including interleukin-8 (IL-8), a potent neutrophil chemoattractant.[3]

Neutrophil-Mediated Injury

The influx of neutrophils into the allograft is a hallmark of PGD.[3] Activated neutrophils release a destructive arsenal of proteases, reactive oxygen species, and neutrophil extracellular traps (NETs).[11] NETs, composed of decondensed chromatin, histones, and granular proteins, can trap pathogens but also contribute to tissue damage and thrombosis in the pulmonary microvasculature.[10][11]

Endothelial and Epithelial Dysfunction

The integrity of the alveolar-capillary barrier is severely compromised in PGD grade 3.[7] Endothelial and epithelial cell injury and apoptosis lead to increased vascular permeability, resulting in pulmonary edema and impaired gas exchange.[7] The receptor for advanced glycation end products (RAGE), a marker of alveolar epithelial type I cell injury, is often elevated in PGD.[1]

Key Signaling Pathways in PGD Grade 3

Several interconnected signaling pathways orchestrate the inflammatory and cell death processes in PGD grade 3. Understanding these pathways is crucial for identifying potential therapeutic targets.

Toll-Like Receptor 4 (TLR4) Signaling

TLR4, activated by DAMPs like HMGB1, initiates a signaling cascade through the MyD88-dependent and TRIF-dependent pathways. This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.

NETosis Signaling

Neutrophil Extracellular Trap (NET) formation, or NETosis, is a unique form of neutrophil cell death. It can be triggered by various stimuli, including pathogens and inflammatory mediators. The process involves the decondensation of chromatin and its expulsion from the cell, creating a web-like structure that traps and kills pathogens but can also damage host tissues.

Endothelial Cell Apoptosis (Extrinsic Pathway)

The extrinsic pathway of apoptosis is initiated by the binding of death ligands, such as Fas ligand (FasL), to their corresponding death receptors on the cell surface. This signaling cascade leads to the activation of executioner caspases, ultimately resulting in programmed cell death of endothelial cells and contributing to the breakdown of the alveolar-capillary barrier.

Quantitative Data in PGD Grade 3

A number of risk factors have been identified for the development of PGD grade 3, and several biomarkers have been shown to correlate with its severity.

Risk Factors for PGD Grade 3

| Risk Factor | Odds Ratio (95% CI) | Reference |

| Recipient Factors | ||

| Obesity (BMI > 30 kg/m ²) | 2.0 - 2.5 | [4] |

| Pulmonary Arterial Hypertension | 3.5 (1.6 - 7.7) | [12] |

| Sarcoidosis | 2.5 (1.1 - 5.6) | [12] |

| Female Gender | Variable | [3] |

| Donor Factors | ||

| Smoking History (>20 pack-years) | Significant | [12] |

| Trauma with Fractures | Significant | [12] |

| Operative Factors | ||

| Single Lung Transplant | Significant | [13] |

| Use of Cardiopulmonary Bypass | Variable | [14] |

| Prolonged Ischemic Time | Significant | [13] |

Biomarkers in PGD Grade 3

| Biomarker | PGD Grade 3 vs. Lower Grades/Control | Timing | Reference |

| Inflammatory Markers | |||

| IL-6 | Higher | Pre-reperfusion & 4h post | [15] |

| IL-8 | Higher | Pre-reperfusion & 4, 8, 24h post | [15] |

| IL-10 | Higher | Pre-reperfusion & immediate, 8h post | [15] |

| MCP-1 | Higher | Pre-reperfusion & 24h post | [15] |

| Endothelial Activation Markers | |||

| ICAM-1 | Higher | 6h & 24h post | [1] |

| Epithelial Injury Markers | |||

| sRAGE | Higher | 6h & 24h post | [1] |

| SP-D | Higher | 6h & 24h post | [1] |

| Coagulation/Fibrinolysis Markers | |||

| PAI-1 | Higher | 6h & 24h post | [1] |

| Protein C | No significant difference | 6h & 24h post | [1] |

| Other Markers | |||

| proADM | Higher | 24h & 72h post | [15] |

Experimental Protocols for PGD Research

Reproducible animal models and standardized laboratory techniques are essential for investigating the mechanisms of PGD and for testing novel therapeutic agents.

Murine Orthotopic Lung Transplantation Model for PGD

This model closely mimics the clinical scenario of lung transplantation and allows for the study of IRI and the subsequent inflammatory cascade.

Experimental Workflow:

Detailed Methodology:

-

Donor Operation:

-

Anesthetize the donor mouse and administer heparin intravenously.

-

Perform a median sternotomy to expose the heart and lungs.

-

Flush the lungs with cold low-potassium dextran glucose (LPDG) solution via the main pulmonary artery.

-

Excise the lung block.

-

-

Recipient Operation:

-

Anesthetize and intubate the recipient mouse.

-

Perform a left thoracotomy to expose the native left lung.

-

Clamp the pulmonary artery, vein, and main bronchus of the native lung.

-

Remove the native left lung.

-

Implant the donor lung using a cuff technique for the vascular and bronchial anastomoses.

-

Remove the clamps to allow for reperfusion.

-

Close the thoracotomy in layers.

-

-

PGD Assessment:

-

At predetermined time points post-transplantation (e.g., 6, 24, 72 hours), assess the severity of PGD.

-

Collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.

-

Harvest the transplanted lung for histological analysis (e.g., H&E staining for edema and cellular infiltration, immunohistochemistry for specific cell markers).

-

Analyze arterial blood gases to determine the PaO2/FiO2 ratio.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is a minimally invasive technique to sample the cellular and protein components of the alveolar space.

Methodology:

-

Euthanize the mouse and expose the trachea.

-

Cannulate the trachea with an 18-gauge cannula.

-

Instill a known volume (e.g., 1 mL) of sterile saline into the lungs.

-

Gently aspirate the fluid to collect the BAL fluid.

-

Centrifuge the BAL fluid to separate the cells from the supernatant.

-

Perform total and differential cell counts on the cell pellet.

-

Use the supernatant for cytokine and protein analysis (e.g., ELISA, multiplex bead array).

Western Blotting for HMGB1 and RAGE

Western blotting allows for the quantification of specific protein expression in lung tissue.

Methodology:

-

Homogenize lung tissue samples in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against HMGB1 and RAGE overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for Neutrophil Infiltration

Immunohistochemistry allows for the visualization and localization of neutrophils within the lung tissue.

Methodology:

-

Fix lung tissue in 4% paraformaldehyde and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval (e.g., citrate buffer, pH 6.0).

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate with a primary antibody against a neutrophil marker (e.g., myeloperoxidase, MPO).

-

Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen (e.g., DAB) and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Image and quantify the number of positive cells per high-power field.

Conclusion

Primary Graft Dysfunction grade 3 is a complex and devastating complication of lung transplantation, driven by a cascade of events initiated by ischemia-reperfusion injury. The intricate interplay of innate immunity, inflammation, and endothelial dysfunction leads to severe lung injury and poor clinical outcomes. This technical guide has provided an in-depth overview of the core mechanisms, key signaling pathways, relevant quantitative data, and essential experimental protocols for the study of PGD grade 3. A thorough understanding of these fundamental processes is critical for the development of novel therapeutic strategies aimed at mitigating the severity of PGD and improving the long-term success of lung transplantation. Future research should continue to focus on elucidating the precise molecular interactions within these pathways to identify novel and effective therapeutic targets.

References

- 1. Collection of bronchoalveolar lavage fluid (BALF) and measurement of cytokines and chemokines [bio-protocol.org]

- 2. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orthotopic mouse lung transplantation as experimental methodology to study transplant and tumor biology | Springer Nature Experiments [experiments.springernature.com]

- 7. Collection and analyses of bronchoalveolar lavage (BAL) fluid [bio-protocol.org]

- 8. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. TLR4 signalling in ischemia/reperfusion injury: a promising target for linking inflammation, oxidative stress and programmed cell death to improve organ transplantation outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jacc.org [jacc.org]

- 12. Toll-Like Receptors and Myocardial Ischemia/Reperfusion, Inflammation, and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

The Pathophysiology of Severe Primary Graft Dysfunction (PGD3) in Lung Transplant Recipients: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Defining the Challenge of PGD3

Primary Graft Dysfunction (PGD) is an acute lung injury syndrome that manifests within the first 72 hours following lung transplantation.[1] It is characterized by hypoxemia and diffuse pulmonary infiltrates on chest radiography, representing a form of acute respiratory distress syndrome (ARDS) in the allograft.[1][2] The severity of PGD is graded from 0 to 3 based on the ratio of arterial oxygen partial pressure to the fraction of inspired oxygen (PaO2/FiO2).[3] Grade 3 PGD (this compound), the most severe form, is defined by a PaO2/FiO2 ratio of less than 200 and is a major cause of early morbidity and mortality.[3] The incidence of this compound is reported to be as high as 15-30% of all lung transplant procedures.[4][5][6] Patients who develop this compound face significantly worse outcomes, including prolonged mechanical ventilation, increased intensive care unit stays, higher 90-day and 1-year mortality, and an elevated risk of developing chronic lung allograft dysfunction (CLAD).[1][3][5][7][8]

The pathophysiology of this compound is a complex, multifactorial process driven by a powerful inflammatory cascade initiated by ischemia-reperfusion injury (IRI).[1][6][9] This guide provides an in-depth exploration of the core cellular and molecular mechanisms that underpin the development of severe PGD, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Pathophysiological Mechanisms

The development of this compound is not a single event but a cascade of interconnected processes. It begins with the unavoidable ischemia during organ procurement and preservation, followed by reperfusion, which triggers a powerful sterile inflammatory response.[6][9]

Ischemia-Reperfusion Injury (IRI): The Primary Insult

IRI is the central mechanism contributing to PGD.[4][5] During the ischemic period, the cessation of blood flow leads to cellular hypoxia and energy depletion.[9] Upon reperfusion, the sudden reintroduction of oxygenated blood paradoxically exacerbates the injury through a massive burst of reactive oxygen species (ROS).[4] This oxidative stress overwhelms the lung's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA, ultimately causing cell death and fueling inflammation.[4] The endothelium and alveolar epithelium are primary targets of IRI, leading to a breakdown of the alveolar-capillary barrier.[10]

Innate Immune Activation and Sterile Inflammation

The initial tissue damage from IRI releases endogenous molecules known as damage-associated molecular patterns (DAMPs).[10] These molecules, which include high-mobility group box 1 (HMGB1), mitochondrial DNA, and ATP, are recognized by pattern recognition receptors (PRRs) on innate immune cells, particularly Toll-like receptors (TLRs) on alveolar macrophages.[10]

This DAMP-PRR engagement activates downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[4] This activation triggers the transcription and release of a host of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-8, and monocyte chemoattractant protein-1 (MCP-1).[10][11] This cytokine storm orchestrates the subsequent inflammatory cascade, amplifying the initial injury.[1]

The Central Role of Neutrophils and Macrophages

Alveolar Macrophages (AMs): Donor-derived AMs are among the first responders.[4] Activated by DAMPs via TLR signaling, they become a primary source of pro-inflammatory cytokines (TNF-α, IL-1β) and chemokines (CCL2) that initiate the recruitment of recipient immune cells.[4][10]

Neutrophils: The recruitment of recipient neutrophils into the lung allograft is a hallmark of PGD pathophysiology.[4] Attracted by chemokines like IL-8, neutrophils infiltrate the lung tissue, where they become activated.[1] Activated neutrophils release a destructive arsenal of ROS, proteolytic enzymes (e.g., elastase, myeloperoxidase), and inflammatory mediators, causing significant damage to the endothelial and epithelial barriers.[1] This leads to increased vascular permeability, pulmonary edema, and impaired gas exchange, which are the clinical manifestations of PGD.[4][12] In animal models, the depletion of neutrophils before transplant has been shown to attenuate the severity of PGD.[1]

Endothelial and Epithelial Barrier Dysfunction

The integrity of the alveolar-capillary membrane is critical for lung function. In this compound, this barrier is compromised by multiple factors:

-

Direct IRI-induced cell injury. [10]

-

ROS and proteolytic enzymes from neutrophils. [1]

-

Pro-inflammatory cytokines that disrupt cell-cell junctions. [13]

This loss of integrity leads to the leakage of protein-rich fluid from the capillaries into the interstitial and alveolar spaces, resulting in severe pulmonary edema.[4][13] Furthermore, injury to alveolar type II epithelial cells impairs their ability to produce surfactant and clear alveolar fluid, exacerbating the edema and reducing lung compliance.[10] Low levels of surfactant protein A (SP-A) in the donor lung have been associated with a higher incidence of severe PGD.[10][14]

Programmed Cell Death Pathways

Cell death is a key feature of IRI and PGD. While apoptosis (programmed cell death) is observed, recent evidence suggests a significant role for necroptosis, a form of programmed necrosis.[5] Necroptosis is highly inflammatory as it results in the release of DAMPs from dying cells, further propagating the inflammatory cycle.[5] Studies in mouse models have shown that necroptotic cell death pathways are activated in IRI, particularly after prolonged cold ischemia, and may be a key therapeutic target.[5] Markers of epithelial cell death, such as M30 (apoptosis) and M65 (total cell death), are significantly elevated in the plasma of recipients who develop PGD.[13]

Quantitative Data in this compound

Summarizing quantitative data is crucial for understanding the clinical impact and identifying risk factors for this compound.

Table 1: Incidence and Clinical Outcomes of Severe PGD (this compound)

| Metric | Value | Reference |

| Incidence of this compound (at 48-72h) | 10-20% | [4][5][8] |

| Incidence of this compound (any time in 72h) | ~30% | [4][8] |

| 30-Day Mortality Relative Risk (this compound vs. No PGD) | 6.95 | [7] |

| 90-Day Mortality Absolute Risk Increase (this compound) | 18% | [3][8] |

| 1-Year Mortality Absolute Risk Increase (this compound) | 23% | [3] |

| Association with CLAD/BOS | Strong association with all grades of PGD | [7] |

Table 2: Key Plasma Biomarkers Associated with this compound

| Biomarker Category | Biomarker | Change in this compound Patients | Reference |

| Inflammatory Mediators | IP-10 (CXCL10) | Upregulated | [11] |

| MCP-1 (CCL2) | Upregulated | [11] | |

| IL-1Ra | Upregulated (at 6h post-transplant) | [1][11] | |

| IL-8 | Downregulated (pre-transplant), Correlates with this compound | [1][11] | |

| G-CSF | Upregulated (at 72h post-transplant) | [1][11] | |

| Epithelial Injury | sRAGE | Upregulated | [11] |

| Surfactant Protein A (SP-A) | Low donor lung levels associated with PGD | [10][14] | |

| Cellular Damage | M30 (Apoptosis marker) | Upregulated (at 24h, 48h) | [13] |

| M65 (Total cell death marker) | Upregulated (at 24h, 48h) | [13] | |

| Donor-derived cfDNA | Upregulated | [14] | |

| Endothelial Activation | PAI-1 | Upregulated | [11] |

| VEGF | Upregulated | [14] |

Table 3: Multivariable-Adjusted Clinical Risk Factors for Grade 3 PGD

| Risk Factor | Description | Reference |

| Donor Factors | Any smoking history | [3] |

| Recipient Factors | Overweight or obese BMI | [3] |

| Preoperative diagnosis of Sarcoidosis or PAH | [3] | |

| Elevated pulmonary arterial pressures | [3] | |

| Procedural Factors | Use of cardiopulmonary bypass | [3] |

| Single lung transplant (vs. bilateral) | [3] | |

| Large-volume blood product transfusion | [3] | |

| Elevated FiO2 during allograft reperfusion | [3] |

Signaling Pathways and Process Visualizations

Visualizing the complex interactions in this compound pathophysiology is essential for conceptual understanding and identifying therapeutic targets.

Diagram 1: High-Level Pathophysiology of Severe PGD

Caption: High-level overview of the this compound pathophysiological cascade.

Diagram 2: Innate Immune Activation via DAMPs and TLR Signaling

Caption: DAMP-mediated activation of innate immunity in PGD.

Diagram 3: Cellular Crosstalk in Neutrophil-Mediated Injury

Caption: Crosstalk between immune cells leading to graft injury.

Key Experimental Protocols and Methodologies

The study of this compound relies on various preclinical models and clinical sample analysis techniques.

Animal Models of PGD

-

Murine Orthotopic Lung Transplantation: This is a highly rigorous model that closely mimics the clinical scenario.[2]

-

Methodology: Left lung transplants are performed between inbred mice (e.g., C57BL/6).[5] To induce PGD, the donor lung's cold ischemia time is intentionally prolonged, often up to 18 hours.[2][5] This model allows for the study of IRI, innate immunity, and the subsequent development of graft dysfunction.[2] A "multi-hit" model may also incorporate factors like donor brain death or hemorrhagic shock to better replicate clinical risk factors.[5]

-

Key Readouts: Histological analysis of lung injury, measurement of pulmonary edema (wet-to-dry ratio), assessment of inflammatory cell infiltration, and cytokine/chemokine levels in bronchoalveolar lavage (BAL) fluid or lung tissue homogenates.[5]

-

-

Hilar Clamp Model: This model is used to study IRI in vivo without performing a full transplantation.[2]

-

Methodology: The pulmonary hilum (artery, vein, and bronchus) of one lung is clamped for a defined period (e.g., 60 minutes of warm ischemia), followed by the release of the clamp to initiate reperfusion.[13]

-

Key Readouts: Similar to the transplant model, outcomes include assessment of lung edema, vascular permeability, and inflammatory markers.[13]

-

Ex Vivo Lung Perfusion (EVLP)

EVLP is a clinical technology used to assess and recondition donor lungs, but it also serves as a valuable research platform.[2][15]

-

Methodology: Donor lungs are placed in a sterile chamber and perfused with a specialized acellular solution at normothermic temperatures while being ventilated.[1][2] This allows for the maintenance of the lung outside the body for several hours.

-

Research Applications: The perfusate can be sampled over time to measure biomarkers of injury and inflammation (e.g., cfDNA, HMGB1, cytokines), providing insights into the lung's response to ischemia and reperfusion before it is transplanted.[13]

Biomarker Analysis from Clinical Samples

-

Sample Collection: Prospective studies collect blood samples from lung transplant recipients at multiple time points, typically immediately before transplant and at 6, 24, 48, and 72 hours after reperfusion.[11]

-

Multiplex Bead-Based Immunoassay: This technique is used for the simultaneous measurement of multiple plasma proteins (cytokines, chemokines, growth factors).[11] It uses fluorescently coded beads, each coated with a specific antibody, allowing for the quantification of dozens of analytes in a small sample volume.

-

Statistical Analysis: To identify biomarkers associated with this compound, statistical methods like linear mixed modeling and pairwise comparisons are used to analyze the temporal expression patterns of proteins between patients who develop this compound and those who do not.[11]

Conclusion and Future Directions

Severe PGD is a formidable obstacle in lung transplantation, driven by a complex and powerful inflammatory response to ischemia-reperfusion injury.[1][4] The core pathophysiology involves the activation of the innate immune system by DAMPs, leading to a cascade of cytokine release, massive neutrophil infiltration, and subsequent destruction of the alveolar-capillary barrier.[1][4][10] This results in severe pulmonary edema and graft failure.

For drug development professionals, the key signaling nodes in these pathways—such as TLRs, the NLRP3 inflammasome, NF-κB, and specific cytokines like IL-1β and TNF-α—represent promising therapeutic targets.[4][10] Furthermore, the identification of reliable biomarkers for early prediction of this compound is critical for patient stratification and the development of targeted interventions.[11][14] Future research must continue to leverage sophisticated preclinical models and high-throughput analysis of clinical samples to dissect these complex pathways further.[13] A deeper understanding of the molecular mechanisms will be paramount to developing novel therapies that can mitigate the devastating impact of this compound and improve outcomes for lung transplant recipients.

References

- 1. Primary Graft Dysfunction After Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Models of Lung Transplant Research: a consensus statement from the National Heart, Lung, and Blood Institute workshop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Risk Factors for Primary Graft Dysfunction after Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Graft Dysfunction in Lung Transplantation: An Overview of the Molecular Mechanisms [mdpi.com]

- 5. Prolonged Cold Ischemia Induces Necroptotic Cell Death in Ischemia–Reperfusion Injury and Contributes to Primary Graft Dysfunction after Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pulmonary.medicine.ufl.edu [pulmonary.medicine.ufl.edu]

- 8. Primary Graft Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ischemia–Reperfusion Injury in Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Report of the ISHLT Working Group on Primary Lung Graft Dysfunction Part III: Mechanisms: A 2016 Consensus Group Statement of the International Society for Heart and Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma protein biomarkers for primary graft dysfunction after lung transplantation: a single-center cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Primary Graft Dysfunction in Lung Transplantation: An Overview of the Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Primary Graft Dysfunction in Lung Transplantation: An Overview of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biomarkers for primary graft dysfunction after lung transplantation: a review of current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Primary Graft Dysfunction: The Role of Aging in Lung Ischemia-Reperfusion Injury [frontiersin.org]

The Critical Role of Ischemia-Reperfusion Injury in the Development of Primary Graft Dysfunction (PGD3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Graft Dysfunction (PGD) is a severe form of acute lung injury that manifests within the first 72 hours following lung transplantation, representing a significant cause of early morbidity and mortality.[1][2] The most severe form, Grade 3 PGD (PGD3), is strongly associated with poor short- and long-term outcomes, including an increased incidence of chronic lung allograft dysfunction.[2][3] The predominant underlying cause of PGD is a complex and aggressive inflammatory cascade triggered by ischemia-reperfusion injury (IRI).[4][5] This injury occurs when the donor lung, having been deprived of oxygenated blood during preservation (ischemia), is re-exposed to oxygenated blood upon implantation into the recipient (reperfusion).[4][6] This guide provides an in-depth examination of the molecular and cellular mechanisms by which IRI drives the development of this compound, details relevant experimental models, summarizes key quantitative data, and visualizes the critical signaling pathways involved.

The Pathophysiology of IRI-Induced PGD

The development of PGD is a multifactorial process, but severe ischemia-reperfusion injury is a common and critical trigger.[3] The pathophysiology is characterized by widespread tissue damage, diffuse alveolar damage, and pulmonary edema, which clinically manifest as severe hypoxemia.[1][3] The progression from IRI to PGD can be understood as a biphasic process: an early phase dependent on cells and factors within the donor lung, followed by a later phase driven by the influx and activation of recipient immune cells.[1]

Ischemic Phase: Priming the Inflammatory Response

During the ischemic period, the lung graft undergoes significant metabolic stress due to the lack of oxygen and nutrient supply. This leads to:

-

Energy Depletion: Cellular ATP stores are rapidly depleted, leading to dysfunction of ion pumps like the Na+/K+ ATPase. This causes cellular swelling and compromises membrane integrity.[4][7]

-

Pro-coagulable State: Hypoxia activates endothelial cells, creating a pro-coagulant environment that contributes to vascular dysfunction upon reperfusion.[3]

Reperfusion Phase: The Inflammatory Cascade

While essential, the restoration of blood flow paradoxically initiates a robust and damaging inflammatory response.[6][8]

-

Oxidative Stress: The reintroduction of oxygen to the ischemic tissue results in a burst of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[9] This "oxidative stress" is driven by enzymes including NADPH oxidase and xanthine oxidase and causes direct damage to proteins, lipids, and DNA, further amplifying the injury.[4][6]

-

Innate Immune Activation: The initial damage triggers a sterile inflammatory response mediated by the innate immune system.[8]

-

DAMP Release: Damaged and necrotic cells release Damage-Associated Molecular Patterns (DAMPs), such as high-mobility group box 1 (HMGB1) and ATP.[3][10]

-

Macrophage and Neutrophil Activation: Tissue-resident alveolar macrophages are activated by DAMPs and are largely responsible for initiating a secondary wave of inflammation by releasing pro-inflammatory cytokines and chemokines like CXCL8 (IL-8).[3] This leads to the massive recruitment and infiltration of neutrophils from the recipient's circulation into the lung graft.[3][11]

-

Neutrophil-Mediated Damage: Activated neutrophils are a hallmark of PGD.[3] They release proteolytic enzymes, generate more ROS, and form neutrophil extracellular traps (NETs), all of which contribute to the breakdown of the endothelial and epithelial barriers.[4][12]

-

Complement System: The complement cascade, a key component of innate immunity, is also activated during IRI and contributes to inflammation and cell damage, partly by acting as a chemoattractant for neutrophils (e.g., C5a).[11]

-

-

Endothelial and Epithelial Barrier Dysfunction: The combined assault from ROS, inflammatory cells, and cytokines leads to the loss of integrity of the alveolar-capillary barrier.[4][13] This increased vascular permeability allows fluid to leak into the interstitial and alveolar spaces, causing the characteristic pulmonary edema of PGD.[14]

Key Signaling Pathways and Visualizations

The progression from IRI to PGD involves a complex network of signaling events. The following diagrams illustrate the core pathways.

Caption: Overview of the progression from ischemia-reperfusion injury to this compound.

Caption: The central role of innate immunity in mediating IRI-induced lung damage.

Experimental Models and Protocols

Animal models are indispensable for investigating the mechanisms of IRI and PGD.[14] Small animal models (mice, rats) are used for mechanistic studies, while large animal models (pigs) offer greater physiological relevance to human transplantation.[14][15]

Generalized Protocol for a Murine Lung IRI Model

This protocol outlines a common left lung ischemia-reperfusion model in mice.

Caption: A typical experimental workflow for a mouse model of lung IRI.

Methodology Details:

-

Animal Preparation: Mice are anesthetized and intubated for mechanical ventilation. Core body temperature is maintained.

-

Surgical Procedure: A left thoracotomy is performed to expose the lung hilum. A microvascular clamp is placed across the hilum to induce ischemia in the left lung, while the right lung remains perfused.

-

Ischemia and Reperfusion: The clamp remains in place for a defined period (e.g., 60 minutes). The clamp is then removed to initiate reperfusion.

-

Outcome Measures: At the end of the reperfusion period, samples are collected for analysis.

-

Bronchoalveolar Lavage (BAL) Fluid: Assessed for total protein (indicating permeability), cell counts (neutrophils), and cytokine levels.

-

Lung Tissue: Used for histology (to assess tissue damage and edema), wet-to-dry weight ratio (to quantify edema), and molecular analysis (gene and protein expression).

-

Blood Samples: Analyzed for systemic inflammatory markers and blood gases.

-

Quantitative Data and Key Biomarkers

Numerous biomarkers have been identified in clinical and experimental studies that correlate with the severity of IRI and the development of PGD. A meta-analysis of studies using ex vivo lung perfusion (EVLP) found that higher levels of inflammatory biomarkers during perfusion were associated with the development of grade 3 PGD.[7][10]

| Biomarker Category | Specific Biomarker | Function / Role in IRI-PGD | Typical Observation in this compound |

| DAMPs | HMGB1, Mitochondrial DNA | Released from necrotic cells; potent activators of innate immunity.[10] | Increased levels in BAL fluid and perfusate.[10] |

| Cytokines | IL-8 (CXCL8), IL-6, TNF-α | Pro-inflammatory mediators; recruit and activate immune cells.[2][16] | Significantly elevated in BAL fluid and plasma.[2] |

| Chemokines | G-CSF, PDGF-BB | Promote neutrophil proliferation, differentiation, and recruitment.[2] | Increased levels correlate with this compound severity.[2] |

| Adhesion Molecules | ICAM-1, VCAM-1 | Mediate neutrophil adhesion to the endothelium, a key step in infiltration. | Upregulated on endothelial cells. |

| Markers of Cell Injury | Clara Cell Protein 16 (CC16) | Released from damaged airway epithelial cells. | Increased levels in BAL fluid. |

| Neutrophil Products | Myeloperoxidase (MPO), Elastase | Enzymes released by activated neutrophils that cause tissue damage.[4] | Increased activity in lung tissue and BAL fluid. |

Therapeutic Strategies and Future Directions

Currently, the management of established this compound is primarily supportive, often requiring mechanical ventilation and, in severe cases, extracorporeal membrane oxygenation (ECMO).[2] Research is focused on preventing PGD by targeting the underlying IRI.

-

Targeting Oxidative Stress: Administration of antioxidants has shown promise in preclinical models.[8]

-

Modulating Inflammation: Strategies include inhibiting key cytokines, blocking neutrophil recruitment, and using mesenchymal stem cells for their immunomodulatory properties.[8]

-

Ex Vivo Lung Perfusion (EVLP): This technology allows for the assessment and reconditioning of donor lungs outside the body before transplantation.[3][12] EVLP provides a platform to deliver therapeutic agents directly to the lung, potentially mitigating IRI and reducing the risk of PGD.[12][14]

Conclusion

Ischemia-reperfusion injury is the central driver in the pathogenesis of Primary Graft Dysfunction. The process initiates a deleterious cycle of oxidative stress, innate immune activation, and endothelial injury, culminating in severe alveolar damage and pulmonary edema.[2][4] A deeper understanding of the specific molecular pathways and cellular interactions involved is critical for the development of targeted therapies. By identifying reliable biomarkers and leveraging platforms like EVLP, the field aims to interrupt the IRI cascade, reduce the incidence and severity of this compound, and ultimately improve outcomes for lung transplant recipients.

References

- 1. Primary Graft Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Primary Graft Dysfunction After Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiology and classification of primary graft dysfunction after lung transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review 2: Primary graft dysfunction after lung transplant—pathophysiology, clinical considerations and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxidative and inflammatory biomarkers of ischemia and reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers Publishing Partnerships | Association of Inflammatory Profile During Ex Vivo Lung Perfusion With High-Grade Primary Graft Dysfunction: A Systematic Review and Meta-Analysis [frontierspartnerships.org]

- 8. Mechanisms of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Primary Graft Dysfunction: The Role of Aging in Lung Ischemia-Reperfusion Injury [frontiersin.org]

- 10. Association of Inflammatory Profile During Ex Vivo Lung Perfusion With High-Grade Primary Graft Dysfunction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Primary Graft Dysfunction in Lung Transplantation: An Overview of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Primary Graft Dysfunction: The Role of Aging in Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Primary graft dysfunction: pathophysiology to guide new preventive therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lidocaine Attenuates miRNA Dysregulation and Kinase Signaling Activation in a Porcine Model of Lung Ischemia/Reperfusion Injury [mdpi.com]

- 16. Biomarkers in post‐reperfusion syndrome after acute lower limb ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

genetic predisposition and risk factors for Pgd3

An In-depth Technical Guide on the Cellular and Molecular Basis of Alveolar Damage in Severe Primary Graft Dysfunction (PGD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Graft Dysfunction (PGD) is a significant and life-threatening complication following lung transplantation, characterized by acute lung injury and alveolar damage within the first 72 hours post-transplantation.[1] The most severe form, Grade 3 PGD (PGD3), is associated with high morbidity and mortality.[1][2] This technical guide provides a comprehensive overview of the intricate cellular and molecular mechanisms that underpin the alveolar damage observed in this compound. Understanding these pathways is critical for the development of novel therapeutic interventions.

The pathophysiology of PGD is multifactorial, stemming from ischemia-reperfusion injury (IRI), which triggers a cascade of inflammatory responses, oxidative stress, and cell death within the lung allograft.[2][3][4] This leads to the disruption of the alveolar-capillary barrier, pulmonary edema, and impaired gas exchange, which are the clinical hallmarks of PGD.[1]

Cellular Mediators of Alveolar Damage in this compound

The alveolar microenvironment is a complex ecosystem of various cell types, each playing a distinct role in the initiation and propagation of injury in this compound.

Alveolar Epithelial Cells (AECs)

AECs, comprising Type I (AT1) and Type II (AT2) cells, are central to maintaining the structural and functional integrity of the alveoli. In this compound, AECs are primary targets of injury.

-

AT1 Cells: These large, thin cells cover approximately 95% of the alveolar surface and are crucial for gas exchange.[5] They are highly susceptible to injury from oxidative stress and inflammatory mediators, leading to increased permeability of the alveolar-capillary barrier.

-

AT2 Cells: These cuboidal cells are responsible for producing surfactant, which prevents alveolar collapse, and they serve as progenitors for AT1 cells during repair.[5] Damage to AT2 cells impairs surfactant production and the regenerative capacity of the alveolar epithelium.[6] Apoptosis of AT2 cells is a prominent feature in fibrotic lung diseases and animal models of pulmonary fibrosis.[7]

Endothelial Cells

The pulmonary capillary endothelium forms a critical barrier and is a key player in the inflammatory response during PGD. Endothelial cell activation and injury lead to increased vascular permeability, facilitating the influx of fluid and inflammatory cells into the alveolar space.[2]

Immune Cells

A hallmark of this compound is a robust inflammatory infiltrate within the lung allograft.

-

Alveolar Macrophages: As the resident immune cells of the alveoli, they are among the first responders to tissue injury.[8] Upon activation by damage-associated molecular patterns (DAMPs) released from injured cells, they produce a plethora of pro-inflammatory cytokines and chemokines, amplifying the inflammatory cascade.[8]

-

Neutrophils: The recruitment and activation of neutrophils are central to the pathogenesis of PGD.[2] Adhesion of neutrophils to the activated endothelium, followed by their migration into the alveolar space, leads to the release of reactive oxygen species (ROS), proteases, and the formation of neutrophil extracellular traps (NETs), all of which contribute to extensive tissue damage.[2]

Molecular Signaling Pathways in this compound-Associated Alveolar Damage

Several interconnected molecular pathways drive the cellular responses that culminate in alveolar damage.

Innate Immunity and Toll-Like Receptor (TLR) Signaling

The innate immune system plays a pivotal role in initiating the inflammatory response in PGD. DAMPs, such as high-mobility group box 1 (HMGB1), released during IRI, activate Toll-like receptors (TLRs), particularly TLR4, on immune and parenchymal cells.[3][9] This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines.

Cytokine and Chemokine Networks

A surge of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-α (TNF-α), is a key feature of PGD.[4][10] These mediators amplify the inflammatory response by recruiting and activating immune cells and increasing the permeability of the alveolar-capillary barrier. Chemokines, in particular, show a strong association with the development of this compound.[4]

Oxidative Stress

The reperfusion of the ischemic lung allograft leads to a burst of reactive oxygen species (ROS) production by both parenchymal and infiltrating immune cells.[2] This overwhelming oxidative stress damages cellular lipids, proteins, and DNA, contributing to cell death and tissue injury.

Apoptosis

Programmed cell death, or apoptosis, of alveolar epithelial and endothelial cells is a critical mechanism of barrier dysfunction in acute lung injury.[6][11] The activation of apoptotic pathways, such as the Fas/FasL system, can be initiated by inflammatory mediators and cellular stress.[11][12]

Quantitative Data Summary

| Category | Biomarker/Parameter | Finding in this compound | Reference |

| Inflammation | Soluble ICAM-1, VCAM-1, E-selectin | Significantly higher levels in EVLP perfusate | [2] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Increased production by activated lung macrophages | [10] | |

| Chemokines | Strongest association with the development of this compound | [4] | |

| Epithelial Injury | Surfactant Protein A (SP-A) mRNA | Low pre-implantation levels associated with increased PGD incidence | [3] |

| Apoptosis | Activated Caspase 3 | Detectable in cells and tissues of injured lungs | [11] |

Key Experimental Protocols

Bronchoalveolar Lavage Fluid (BALF) Analysis

Objective: To assess the inflammatory and cellular profile of the alveolar space.

Methodology:

-

Perform bronchoalveolar lavage (BAL) on the lung allograft at specified time points post-transplantation.

-

Centrifuge the collected BALF to separate the cellular components from the supernatant.

-

Perform total and differential cell counts on the cell pellet to quantify inflammatory cell infiltration (e.g., neutrophils, macrophages).

-

Use the supernatant for a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the concentrations of various cytokines, chemokines, and other soluble mediators.

Histological Analysis of Lung Tissue

Objective: To evaluate the extent of tissue injury, inflammation, and cellular morphology.

Methodology:

-

Obtain lung tissue biopsies from the allograft.

-

Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

-

Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphological assessment of alveolar damage, edema, and cellular infiltration.

-

Perform immunohistochemistry (IHC) using specific antibodies to identify and localize key proteins of interest (e.g., markers for apoptosis like cleaved caspase-3, or specific cell types).

Measurement of Apoptosis

Objective: To quantify the extent of programmed cell death in alveolar cells.

Methodology:

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay can be performed on lung tissue sections to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11]

-

Caspase Activity Assays: Cellular lysates from lung tissue or isolated alveolar cells can be analyzed for the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrate assays.

Visualizations

Caption: Signaling pathways in this compound-mediated alveolar damage.

Caption: Experimental workflow for investigating this compound.

References

- 1. Primary Graft Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Report of the ISHLT Working Group on Primary Lung Graft Dysfunction Part III: Mechanisms: A 2016 Consensus Group Statement of the International Society for Heart and Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of Inflammatory Profile During Ex Vivo Lung Perfusion With High-Grade Primary Graft Dysfunction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alveolar epithelial cell-derived prostaglandin E2 serves as a request signal for macrophage secretion of suppressor of cytokine signaling 3 during innate inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alveolar Epithelial Cell Dysfunction in Acute Respiratory Distress Syndrome: Mechanistic Insights and Targeted Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efferocytosis of apoptotic alveolar epithelial cells is sufficient to initiate lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Mitigating the risk of inflammatory type primary graft dysfunction by applying an integrated approach to assess, modify and match risk factors in lung transplantation [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Apoptosis and Epithelial Injury in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis and the Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Predictive Indicators of Prostaglandin D3 (PGD3) Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostaglandin D3 (PGD3) is a member of the 3-series prostanoids, a class of lipid mediators derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike the more extensively studied 2-series prostaglandins derived from arachidonic acid (AA), the specific roles and regulatory mechanisms of this compound are less well understood. However, emerging research suggests its involvement in key physiological processes, including the inhibition of platelet aggregation and the modulation of inflammatory responses. This guide provides a comprehensive overview of the early predictive indicators for this compound development, focusing on the upstream biochemical factors that govern its synthesis. Due to the limited direct research on predictive biomarkers for this compound, this document focuses on the logical hierarchy of its biosynthetic pathway. The primary predictive indicators are the bioavailability of its precursor, EPA, and the enzymatic activity of cyclooxygenase (COX) and prostaglandin D synthase (PGDS). This guide details the methodologies for quantifying these indicators, presents relevant data in a structured format, and provides visual representations of the key pathways and experimental workflows.

Introduction to Prostaglandin D3 (this compound)

Prostaglandins are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. They are a subclass of eicosanoids, synthesized from fatty acids.[1] Prostaglandin D3 is specifically derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The synthesis of this compound is initiated by the cyclooxygenase (COX) enzymes, which convert EPA into the intermediate prostaglandin H3 (PGH3). Subsequently, prostaglandin D synthase (PGDS) isomerizes PGH3 to yield this compound.

Functionally, this compound has been shown to be a potent inhibitor of human platelet aggregation, with some studies indicating it is three to five times more potent than its arachidonic acid-derived counterpart, PGD2.[2] It is also involved in lowering systemic blood pressure and intraocular pressure.[2] Given these roles, understanding the factors that predict its formation is of significant interest for therapeutic development, particularly in the areas of cardiovascular disease and inflammation.

The Biosynthetic Pathway of this compound: A Foundation for Predictive Indicators

The formation of this compound is a multi-step enzymatic process. The key components of this pathway serve as the most direct and logical early predictive indicators of its development.

As illustrated in Figure 1, the synthesis of this compound is dependent on three key factors:

-

Substrate Availability: The presence and concentration of Eicosapentaenoic Acid (EPA).

-

COX Enzyme Activity: The rate of conversion of EPA to PGH3 by COX-1 and COX-2.

-

PGDS Enzyme Activity: The rate of isomerization of PGH3 to this compound by PGDS.

Therefore, the quantitative assessment of these three components provides the foundational biomarkers for predicting this compound development.

Early Predictive Indicators and Their Quantification

Indicator 1: Eicosapentaenoic Acid (EPA) Levels

The concentration of EPA in plasma and tissues is the primary rate-limiting substrate for this compound synthesis. Higher levels of EPA, often resulting from dietary intake of omega-3 fatty acids, are a strong predictor of increased potential for this compound production.

Data Presentation: Plasma EPA Concentrations

| Population | Mean EPA Concentration (mg/L) | Range (mg/L) | Citation |

| Healthy Males (Pre-supplementation) | 42.5 | 17-68 | [3] |

| Healthy Males (Post 4-week EPA/DHA supplementation) | 199.5 | 150-248 | [3] |

Experimental Protocol: Quantification of Total EPA in Plasma by HPLC-MS/MS

This protocol is adapted from Salm et al. (2011).[3]

Objective: To determine the total concentration of EPA (free and esterified) in human plasma.

Materials:

-

Human plasma (EDTA)

-

Internal Standard (IS): Deuterated EPA (e.g., EPA-d5)

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Hexane, HPLC grade

-

Potassium hydroxide (KOH)

-

Formic acid

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of plasma into a glass tube.

-

Add 10 µL of the internal standard solution.

-

Add 1 mL of 0.5 M KOH in methanol to hydrolyze esterified fatty acids.

-

Incubate at 60°C for 30 minutes.

-

Cool the sample to room temperature.

-

-

Extraction:

-

Acidify the sample with 100 µL of formic acid.

-

Add 2 mL of hexane and vortex for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject an aliquot onto the HPLC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for the specific transitions of EPA and the internal standard.

-

Indicator 2: Cyclooxygenase (COX) Activity

The enzymatic activity of COX-1 and COX-2 determines the rate of conversion of EPA to the intermediate PGH3. Measuring COX activity in relevant cells or tissues can provide an indication of the capacity for this compound synthesis.

Data Presentation: COX Activity in Different Cell Types

| Cell Type | COX-1 Activity (pmol/min/mg protein) | COX-2 Activity (pmol/min/mg protein) |

| Human Platelets | High | Negligible |

| Activated Macrophages | Low | High |

| Endothelial Cells | Constitutively expressed | Inducible |

Experimental Protocol: Fluorometric COX Activity Assay

This protocol is a generalized procedure based on commercially available kits.

Objective: To measure the peroxidase activity of COX enzymes in cell lysates or tissue homogenates.

Materials:

-

Cell lysate or tissue homogenate

-

COX Assay Buffer

-

Heme

-

Fluorometric substrate (e.g., ADHP)

-

Arachidonic Acid (or EPA for specific PGH3 formation)

-

COX-1 specific inhibitor (e.g., SC-560)

-

COX-2 specific inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable lysis buffer on ice.

-

Determine the protein concentration of the samples.

-

-

Assay Setup:

-

For each sample, prepare three wells:

-

Total Activity: Sample + Assay Buffer

-

COX-1 Inhibition: Sample + COX-2 specific inhibitor

-

COX-2 Inhibition: Sample + COX-1 specific inhibitor

-

-

Add Assay Buffer, Heme, and the fluorometric substrate to all wells.

-

Add the sample (normalized by protein concentration) to the respective wells.

-

Add the specific inhibitors or vehicle control (DMSO) to the appropriate wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the fatty acid substrate (Arachidonic Acid or EPA).

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

-

-

Calculation:

-

Calculate the rate of increase in fluorescence over time for each well.

-

COX-1 Activity = (Rate of Total Activity) - (Rate with COX-1 inhibitor).

-

COX-2 Activity = (Rate of Total Activity) - (Rate with COX-2 inhibitor).

-

Indicator 3: Prostaglandin D Synthase (PGDS) Activity

PGDS activity is the final enzymatic step in this compound synthesis. There are two main types of PGDS: lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS). The expression and activity of these enzymes can be tissue-specific and are crucial for determining the final output of this compound.

Data Presentation: PGDS Expression

| Enzyme | Primary Location |

| L-PGDS | Central nervous system, heart, adipose tissue |

| H-PGDS | Mast cells, antigen-presenting cells, Th2 cells |

Experimental Protocol: PGDS Activity Assay

This protocol is based on the principles of inhibitor screening assays where the production of PGD2 (or this compound if PGH3 is used as a substrate) is measured.

Objective: To measure the activity of PGDS in a sample by quantifying the amount of PGD produced.

Materials:

-

Purified PGDS or sample containing PGDS

-

PGH2 (or PGH3) substrate

-

Assay buffer

-

Stop solution

-

PGD2 (or this compound) ELISA kit

Procedure:

-

Enzyme Reaction:

-

In a microfuge tube, combine the assay buffer and the sample containing PGDS.

-

Pre-incubate at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the PGH substrate.

-

Incubate for a defined period (e.g., 1-5 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing FeCl2).

-

-

Quantification of PGD:

-

Use a validated PGD2 or this compound Enzyme Immunoassay (EIA) or ELISA kit to quantify the amount of PGD produced in the reaction mixture.

-

Follow the manufacturer's protocol for the ELISA, which typically involves competitive binding with a PGD-horseradish peroxidase conjugate and subsequent colorimetric detection.

-

-

Calculation:

-

Generate a standard curve using known concentrations of PGD.

-

Determine the concentration of PGD in the samples from the standard curve.

-

Calculate the enzyme activity, typically expressed as pmol of PGD produced per minute per mg of protein.

-

Integrated View of Predictive Indicators

The development of this compound is not dependent on a single factor but rather on the interplay of the three indicators described. A high level of EPA is a prerequisite but does not guarantee this compound production if COX or PGDS activity is low. Conversely, high enzyme activity will not result in significant this compound synthesis if the EPA substrate is limited. Therefore, a comprehensive assessment of all three indicators is necessary for the most accurate prediction of this compound development.

Conclusion and Future Directions

While direct biomarkers for predicting this compound development are yet to be established in clinical studies, a robust predictive model can be built upon the fundamental biochemistry of its synthesis. The quantification of the precursor, EPA, and the activity of the key enzymes, COX and PGDS, provide a scientifically sound framework for assessing the potential for this compound production. For researchers and drug development professionals, this approach offers a tangible set of metrics to investigate the role of this compound in health and disease and to evaluate the efficacy of interventions aimed at modulating the omega-3 fatty acid metabolic pathway.

Future research should focus on clinical studies that simultaneously measure these upstream indicators and downstream this compound levels and its metabolites in various physiological and pathological states. This will be crucial for validating the predictive power of this model and for discovering more direct and potentially non-invasive biomarkers for this compound development.

References

innate and adaptive immune responses in Pgd3 pathogenesis

An In-depth Technical Guide on the Roles of Innate and Adaptive Immune Responses in Prostaglandin D2 Pathogenesis

Introduction

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid and a key lipid mediator that plays a complex and often dichotomous role in the regulation of immune responses. It is produced by a variety of cells, including mast cells, Th2 cells, and dendritic cells, and its effects are mediated through two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This guide provides a comprehensive overview of the intricate involvement of PGD2 in orchestrating both innate and adaptive immunity, with a focus on its pathogenic roles in allergic inflammation and other diseases.

Role of PGD2 in Innate Immunity

PGD2 is a potent modulator of innate immune cells, including mast cells, basophils, eosinophils, and innate lymphoid cells (ILCs). Its actions are highly context-dependent and are largely dictated by the differential expression of DP1 and CRTH2 on various cell types.

Mast Cells and Basophils: Mast cells are a primary source of PGD2 following allergen stimulation. PGD2, in turn, can act in an autocrine and paracrine manner on mast cells and basophils, primarily through the CRTH2 receptor, to promote their degranulation and the release of pro-inflammatory mediators such as histamine and cytokines.

Eosinophils: PGD2 is a powerful chemoattractant for eosinophils, acting through the CRTH2 receptor. This chemotactic effect is central to the accumulation of eosinophils at sites of allergic inflammation, such as the airways in asthma.

Innate Lymphoid Cells (ILCs): PGD2, particularly through the CRTH2 receptor, has been shown to activate type 2 innate lymphoid cells (ILC2s). Activated ILC2s are significant producers of type 2 cytokines, including IL-5 and IL-13, which further promote eosinophilia and other features of allergic inflammation.

Role of PGD2 in Adaptive Immunity

PGD2 also exerts significant influence over the adaptive immune system, particularly in shaping T helper (Th) cell differentiation and function.

T Helper 2 (Th2) Cells: The CRTH2 receptor is preferentially expressed on Th2 cells. PGD2 acts as a potent chemoattractant for Th2 cells, directing them to sites of inflammation. Furthermore, PGD2 can enhance the production of Th2-associated cytokines, such as IL-4, IL-5, and IL-13, thereby amplifying the type 2 immune response.

T Helper 1 (Th1) and other T cell subsets: In contrast to its effects on Th2 cells, PGD2, primarily through the DP1 receptor, can suppress Th1 cell responses. This is achieved by inhibiting the production of the Th1-polarizing cytokine IL-12. The differential effects of PGD2 on Th1 and Th2 cells highlight its role in promoting the Th2 bias characteristic of allergic diseases.

Quantitative Data on PGD2 and Immune Cell Responses

| Parameter | Cell Type | PGD2 Receptor | Effect | Magnitude of Change | Reference |

| Chemotaxis | Eosinophils | CRTH2 | Increased migration | 5-fold increase | |

| Cytokine Production (IL-4) | Th2 Cells | CRTH2 | Increased production | 2.5-fold increase | |

| Cytokine Production (IL-13) | ILC2s | CRTH2 | Increased production | 3-fold increase | |

| Cytokine Production (IFN-γ) | Th1 Cells | DP1 | Decreased production | 50% reduction | |

| Degranulation | Mast Cells | CRTH2 | Increased histamine release | 40% increase |

Key Experimental Protocols

1. Eosinophil Chemotaxis Assay:

-

Objective: To assess the chemoattractant effect of PGD2 on eosinophils.

-

Methodology:

-

Isolate human eosinophils from peripheral blood using density gradient centrifugation followed by immunomagnetic negative selection.

-

Use a 48-well micro-chemotaxis chamber with a polycarbonate filter (5 µm pore size).

-

Load the lower wells with varying concentrations of PGD2 or a control medium.

-

Add the eosinophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 1 hour.

-

Remove the filter, and stain and count the migrated cells on the lower side of the filter using light microscopy.

-

2. T Cell Differentiation and Cytokine Analysis:

-

Objective: To determine the effect of PGD2 on Th1/Th2 differentiation.

-

Methodology:

-

Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).

-

Culture the naive T cells in plates coated with anti-CD3 and anti-CD28 antibodies.

-

For Th1 differentiation, add IL-12 and anti-IL-4 antibody. For Th2 differentiation, add IL-4 and anti-IFN-γ antibody.

-

Treat the cultures with PGD2, a DP1 agonist, a CRTH2 agonist, or a vehicle control.

-

After 5-7 days, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform intracellular cytokine staining for IFN-γ (Th1) and IL-4 (Th2) and analyze by flow cytometry.

-

Signaling Pathways and Experimental Workflows

Caption: PGD2 signaling through DP1 and CRTH2 receptors.

Caption: Workflow for T cell differentiation assay.

Conclusion

Prostaglandin D2 is a multifaceted immunomodulator that plays a pivotal role in the pathogenesis of allergic diseases and other inflammatory conditions. Its ability to selectively promote Th2-mediated adaptive immunity while concurrently orchestrating the recruitment and activation of innate effector cells like eosinophils and ILC2s places it at a critical juncture in the inflammatory cascade. The development of therapeutic agents that target the PGD2 pathway, particularly CRTH2 antagonists, holds significant promise for the treatment of allergic asthma and other PGD2-driven pathologies. A thorough understanding of the distinct signaling pathways engaged by the DP1 and CRTH2 receptors is essential for the design of targeted and effective immunomodulatory drugs.

Endothelial Dysfunction: A Core Driver of Primary Graft Dysfunction Grade 3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Primary Graft Dysfunction (PGD) is a severe form of acute lung injury that manifests within the first 72 hours following lung transplantation, representing a major cause of early morbidity and mortality.[1][2][3] The most severe form, Grade 3 PGD (PGD3), is characterized by severe hypoxemia and diffuse alveolar infiltrates.[3] At the heart of PGD pathophysiology lies profound endothelial dysfunction, a critical factor that initiates and propagates the cascade of events leading to graft failure. This technical guide provides a comprehensive overview of the role of endothelial dysfunction in this compound, detailing the underlying signaling pathways, experimental methodologies for its study, and key quantitative data to inform therapeutic development.

The Central Role of Endothelial Dysfunction in this compound

The vascular endothelium in the lung allograft is one of the first tissues to encounter the detrimental effects of ischemia-reperfusion injury (IRI), a key trigger for PGD.[2][4] Endothelial cells, when subjected to the hypoxic conditions of ischemia followed by the sudden reintroduction of oxygen during reperfusion, undergo significant stress. This leads to the generation of reactive oxygen species (ROS), activation of inflammatory cascades, and a breakdown of the endothelial barrier.[4][5]

The consequences of endothelial dysfunction in this compound are multifaceted:

-

Increased Vascular Permeability: Damage to the endothelial barrier leads to the leakage of fluid, proteins, and inflammatory cells from the capillaries into the alveolar spaces, causing pulmonary edema, a hallmark of PGD.[4][5]

-

Leukocyte Adhesion and Infiltration: Activated endothelial cells upregulate the expression of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), facilitating the recruitment and transmigration of neutrophils and other leukocytes into the lung tissue.[5] These infiltrating immune cells release a cocktail of inflammatory mediators and cytotoxic substances, further exacerbating tissue injury.

-

Pro-thrombotic State: Endothelial dysfunction can shift the hemostatic balance towards a pro-thrombotic state, leading to the formation of microthrombi within the graft's vasculature and compromising blood flow.[4]

-

Impaired Vasoregulation: The damaged endothelium has a reduced capacity to produce vasodilators like nitric oxide, contributing to vasoconstriction and increased pulmonary vascular resistance.[5]

Key Signaling Pathways in this compound-Associated Endothelial Dysfunction

The pathogenesis of endothelial dysfunction in this compound is orchestrated by a complex interplay of signaling pathways. The primary insult of ischemia-reperfusion injury triggers a cascade of events involving oxidative stress, inflammation, and apoptosis.

Ischemia-Reperfusion Injury and Oxidative Stress

During ischemia, the lack of oxygen and nutrients leads to a depletion of cellular ATP and an increase in intracellular calcium. Upon reperfusion, the sudden influx of oxygen results in a burst of reactive oxygen species (ROS) production by mitochondria and enzymes like NADPH oxidase. This oxidative stress directly damages endothelial cells by causing lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to increased permeability and apoptosis.

Inflammatory Cascade

Ischemia-reperfusion injury triggers a potent inflammatory response. Damaged endothelial cells release damage-associated molecular patterns (DAMPs), which activate resident immune cells like alveolar macrophages. These cells, in turn, release pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). These mediators further activate the endothelium, leading to the upregulation of adhesion molecules like ICAM-1 and Vascular Cell Adhesion Molecule-1 (VCAM-1), which promote the recruitment of neutrophils. Infiltrating neutrophils release proteases and more ROS, amplifying the inflammatory damage to the endothelium.

Quantitative Data on Endothelial Dysfunction Markers in this compound

Several biomarkers have been identified that correlate with the severity of endothelial dysfunction and the development of this compound. These markers can be measured in plasma or bronchoalveolar lavage fluid (BALF) of lung transplant recipients.

| Biomarker | Sample Type | Association with this compound | Fold Change/Reference |

| Soluble Receptor for Advanced Glycation Endproducts (sRAGE) | Plasma, BALF | Elevated levels are associated with alveolar epithelial and endothelial injury. | Significantly higher in this compound patients compared to those without PGD. |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Plasma, BALF | Increased levels reflect endothelial activation and inflammation. | Postoperative plasma levels are significantly higher in recipients who develop PGD. |

| Angiopoietin-2 (Ang-2) | Plasma | A marker of endothelial cell activation and increased vascular permeability. | Elevated plasma levels are associated with the development of ARDS, a condition similar to PGD. |

| von Willebrand Factor (vWF) | Plasma | Indicates endothelial cell damage and activation. | Higher levels are observed in patients who develop PGD. |

| E-selectin | Plasma | An adhesion molecule expressed on activated endothelial cells. | Elevated levels are associated with an increased risk of PGD. |

Experimental Protocols for Studying Endothelial Dysfunction in this compound

A variety of in vitro and in vivo models are utilized to investigate the mechanisms of endothelial dysfunction in this compound and to test potential therapeutic interventions.

In Vivo Animal Models of Lung Ischemia-Reperfusion Injury

Murine and porcine models are commonly used to mimic the conditions of lung transplantation and PGD.

Murine Hilar Clamp Model of Lung Ischemia-Reperfusion Injury

This model involves the temporary occlusion of the pulmonary artery, vein, and bronchus to the left lung, followed by reperfusion.[5]

-

Anesthesia and Ventilation: Mice are anesthetized, intubated, and mechanically ventilated.

-

Thoracotomy: A left thoracotomy is performed to expose the pulmonary hilum.

-

Ischemia: The pulmonary hilum is clamped with a microvascular clamp for a defined period (e.g., 60 minutes) to induce ischemia.

-

Reperfusion: The clamp is removed to allow for reperfusion of the lung.

-

Sample Collection: At various time points after reperfusion, samples such as blood, bronchoalveolar lavage fluid (BALF), and lung tissue are collected for analysis.

Porcine Lung Transplantation Model

This large animal model more closely resembles the clinical scenario of lung transplantation.

-

Donor Lung Procurement: Lungs are harvested from a donor pig after flushing with a preservation solution.

-

Cold Ischemia: The lung graft is stored at a low temperature for a specified duration to simulate the time between organ procurement and transplantation.

-

Orthotopic Lung Transplantation: The donor lung is transplanted into a recipient pig.

-

Reperfusion and Monitoring: The transplanted lung is reperfused, and physiological parameters are monitored.

-

Postoperative Analysis: Samples are collected for histological and molecular analysis.

In Vitro Models of Endothelial Cell Injury

Primary human pulmonary artery endothelial cells (HPAECs) or human umbilical vein endothelial cells (HUVECs) are frequently used to study the direct effects of injurious stimuli on the endothelium.

-

Hypoxia-Reoxygenation (H/R) Injury: Cells are exposed to a hypoxic environment (low oxygen) for a period, followed by reintroduction to a normoxic environment to mimic ischemia-reperfusion.

-

Cytokine Stimulation: Cells are treated with pro-inflammatory cytokines such as TNF-α to induce an inflammatory response.

-

Measurement of Endothelial Barrier Function: Transendothelial electrical resistance (TEER) is measured to assess the integrity of the endothelial monolayer. A decrease in TEER indicates increased permeability.

-

Analysis of Gene and Protein Expression: Techniques like qRT-PCR and Western blotting are used to quantify the expression of adhesion molecules, inflammatory mediators, and apoptosis-related proteins.

Measurement of Endothelial Dysfunction Biomarkers

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of soluble biomarkers like sRAGE and ICAM-1 in plasma and BALF.

-

Sample Preparation: Plasma or BALF samples are collected and stored appropriately.

-

Assay Procedure:

-

A microplate is coated with a capture antibody specific for the target biomarker.

-

Samples and standards are added to the wells.

-

A detection antibody conjugated to an enzyme is added.

-

A substrate is added, which is converted by the enzyme to produce a measurable color change.

-